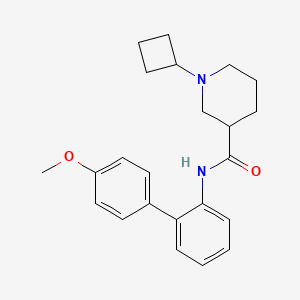![molecular formula C15H16N4O B3813029 N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3813029.png)
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
“N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains an indole moiety, which is a prevalent structure in many natural and synthetic compounds with significant biological activities . The indole nucleus is a key component in many bioactive aromatic compounds and is known for its diverse pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between tryptamine derivatives and other molecules. For instance, a compound was obtained in high yield in the reaction between tryptamine and naproxen . The synthesis often involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, which is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data . In the crystal structure of a similar compound, the indole H atom forms an intermolecular N—H interaction, linking molecules to form chains along the b-axis direction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of amide bonds. For example, DCC reacts with the carboxyl group of a molecule to produce an activated acylating agent that reacts with the amino group of another molecule to form an amide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized by various techniques. For example, a similar compound was found to have a molecular weight of 256.33, and its InChI key is VXDXIQILEPJEKP-UHFFFAOYSA-N .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-indol-1-ylethyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18-14(6-8-17-18)15(20)16-9-11-19-10-7-12-4-2-3-5-13(12)19/h2-8,10H,9,11H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOCIBFOZXXESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B3812950.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3812960.png)
![5-{1-[(6-chloro-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B3812968.png)
![2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812974.png)
![2-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]-4-phenyl-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B3812993.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(2-pyrazinyl)propanamide](/img/structure/B3812997.png)
![N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3813006.png)
![N-[(5-methyl-2-furyl)methyl]-3-[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B3813011.png)

![2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol](/img/structure/B3813022.png)
![7-(4-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813025.png)
![1-{2-[(cyclobutylamino)methyl]phenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3813042.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B3813049.png)